3-Aminobenzene-1-thiol hydrochloride
CAS No.:
Cat. No.: VC20394875
Molecular Formula: C6H8ClNS
Molecular Weight: 161.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8ClNS |
|---|---|
| Molecular Weight | 161.65 g/mol |
| IUPAC Name | 3-aminobenzenethiol;hydrochloride |
| Standard InChI | InChI=1S/C6H7NS.ClH/c7-5-2-1-3-6(8)4-5;/h1-4,8H,7H2;1H |
| Standard InChI Key | URMRKVKDLQBYRY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S)N.Cl |
Introduction
Chemical Identification and Properties
Table 1: Physicochemical Properties
Spectroscopic and Analytical Data
Though direct spectroscopic data for the hydrochloride form is limited, the parent compound 3-aminothiophenol exhibits characteristic absorption bands in UV-Vis spectra due to the aromatic amine and thiol groups . Nuclear magnetic resonance (NMR) spectroscopy of related compounds, such as 3-(benzyloxy)-benzenethiol, reveals distinct proton environments for aromatic hydrogens and functional groups .
Synthesis and Manufacturing Processes
General Synthesis Strategies
The synthesis of 3-aminobenzene-1-thiol hydrochloride typically involves functional group transformations starting from aniline derivatives. A patent describing the preparation of structurally analogous thiols (e.g., 3-(benzyloxy)-benzenethiol) outlines a multi-step process :
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Diazotization: Treatment of 3-aminobenzenesulfonic acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form a diazonium salt.
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Hydrolysis: Conversion of the diazonium salt to 3-hydroxybenzenesulfonic acid under controlled conditions.
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Alkylation: Reaction with benzyl halides to introduce protective groups, enhancing solubility and stability.
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Reduction: Use of zinc or other metals in acidic media to reduce sulfonyl chlorides to thiols .
For the hydrochloride form, protonation with HCl occurs during or after the final reduction step. This method avoids isolating reactive intermediates, improving yield and safety .
Process Optimization
Key innovations in synthesis include:
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In situ reactions: Minimizing intermediate isolation reduces decomposition risks and increases efficiency .
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Solvent selection: Halogenated solvents (e.g., dichloroethane) and water are preferred for their compatibility with reactive intermediates .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Wear protective gloves and clothing |
| H319 | Use eye/face protection |
| H335 | Ensure adequate ventilation |
Emergency Measures
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Inhalation: Move to fresh air and seek medical attention if symptoms persist .
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Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
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Eye Exposure: Rinse cautiously with water for several minutes .
Applications and Industrial Relevance
Pharmaceutical Intermediates
3-Aminobenzene-1-thiol hydrochloride is a precursor in synthesizing bioactive molecules. For example, its structural analogs are used in producing kinase inhibitors and antimicrobial agents . The thiol group’s nucleophilicity enables conjugation with electrophilic moieties in drug design.
Material Science
In polymer chemistry, the compound acts as a cross-linking agent due to its ability to form disulfide bonds. These bonds confer mechanical strength and redox responsiveness to materials .
Analytical Chemistry
As a derivatization agent, it facilitates the detection of carbonyl compounds via thiol-specific reactions in chromatographic analyses .
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